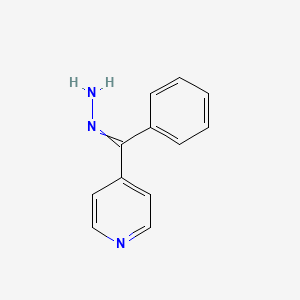

4-Benzoylpyridine hydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91396-85-9 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

[phenyl(pyridin-4-yl)methylidene]hydrazine |

InChI |

InChI=1S/C12H11N3/c13-15-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9H,13H2 |

InChI Key |

VUPUTOGGTDBQIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoylpyridine Hydrazone and Its Derivatives

Established Synthetic Pathways for the Hydrazone Moiety

The formation of the hydrazone moiety from 4-benzoylpyridine (B1666322) is predominantly achieved through well-established condensation reactions. This approach remains the most common and direct method for synthesizing this class of compounds.

Condensation Reactions in 4-Benzoylpyridine Hydrazone Synthesis

The primary and most widely employed method for synthesizing this compound is the condensation reaction between 4-benzoylpyridine and a hydrazine (B178648) derivative. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the 4-benzoylpyridine, followed by the elimination of a water molecule to form the characteristic C=N-NH linkage of the hydrazone. numberanalytics.comnumberanalytics.com

The general reaction can be represented as: 4-Benzoylpyridine + Hydrazine Derivative → this compound + Water

Different hydrazine derivatives can be used to introduce various substituents, leading to a diverse range of this compound derivatives. For example, the reaction of 4-benzoylpyridine with hydrazine hydrate (B1144303) yields the parent this compound. researchgate.net Similarly, using substituted hydrazines like phenylhydrazine (B124118) or isonicotinyl hydrazide results in the formation of the corresponding N-substituted hydrazones. nih.govrsc.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), methanol (B129727), or acetonitrile, and is often refluxed for several hours to ensure completion. researchgate.netsemanticscholar.orggoogle.com In some instances, the reaction proceeds efficiently at room temperature. rsc.orgnih.gov

Table 1: Examples of Condensation Reactions for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 4-Benzoylpyridine | Hydrazine Hydrate | Ethanol | Reflux | This compound | researchgate.net |

| 4-Benzoylpyridine | Isonicotinyl Hydrazide | Ethanol | Room Temperature | 4-Benzoylpyridine Isonicotinyl Hydrazone | nih.gov |

| 4-Benzoylpyridine | Phenylhydrazine | Ethanol, Acetic Acid | Reflux | 4-Benzoylpyridine Phenylhydrazone | rsc.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Several factors can be optimized to improve the yield and efficiency of this compound synthesis. These include the choice of solvent, temperature, pH, and the use of catalysts.

Solvent: Polar protic solvents like ethanol and methanol are commonly used and generally provide good yields. numberanalytics.comnih.gov The choice of solvent can influence the reaction rate and the solubility of reactants and products. numberanalytics.com

Temperature: While many condensation reactions for hydrazone synthesis are carried out at elevated temperatures (reflux), some can proceed efficiently at room temperature. rsc.orggoogle.comnih.gov Higher temperatures can increase the reaction rate but may also lead to the formation of side products. numberanalytics.com

pH: The reaction is typically catalyzed by acid. numberanalytics.comnumberanalytics.com The addition of a small amount of acid, such as acetic acid, can significantly accelerate the reaction rate. The optimal pH range for hydrazone formation is generally between 4 and 6. numberanalytics.comrsc.org

Catalysts: While often not strictly necessary, catalysts can be employed to enhance the reaction rate.

Ultrasound Activation: An interesting approach to yield enhancement involves the use of ultrasound waves. In the synthesis of certain benzoylpyridine hydrazones, ultrasound activation at room temperature led to the crystallization of the pure, thermodynamically less stable E isomer in good yields. researchgate.net

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Beyond simple condensation, more advanced strategies are employed to synthesize functionalized this compound derivatives with specific properties. These methods often involve multi-step syntheses or the use of more complex starting materials.

One approach involves the Japp–Klingemann reaction, which utilizes β-keto acids or β-keto-esters and aryl diazonium salts to produce hydrazones. wikipedia.orgacs.org This method offers a pathway to hydrazones that may not be readily accessible through direct condensation.

Another strategy focuses on post-synthetic modification. For example, crystalline amine-functionalized hydrazones can undergo reactions with aldehyde vapors to form new hydrazone-Schiff bases. nih.gov This demonstrates the potential for solid-state reactions to create novel derivatives.

Furthermore, electrochemical methods are emerging as a powerful tool for synthesizing functionalized hydrazones. These techniques can be used for intramolecular C(sp²)–H functionalization of aldehyde-derived N-(2-pyridinyl)hydrazones to create complex heterocyclic systems. beilstein-journals.org

Techniques for Single Crystal Growth of this compound Compounds

The growth of high-quality single crystals is crucial for the definitive structural elucidation of this compound compounds by X-ray diffraction analysis. The most common and effective method reported for growing single crystals of these compounds is the slow evaporation solution growth technique . nih.govresearchgate.net

This technique involves dissolving the synthesized hydrazone compound in a suitable solvent to create a saturated or near-saturated solution. The choice of solvent is critical, with ethanol being frequently reported as a successful solvent for growing crystals of this compound derivatives. nih.govresearchgate.net The solution is then left undisturbed at a constant temperature, typically room temperature, allowing the solvent to evaporate slowly over a period of several days. nih.govresearchgate.net As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and growth of single crystals.

Table 2: Crystal Growth Parameters for a this compound Derivative

| Compound | Growth Technique | Solvent | Temperature | Crystal System | Space Group | Reference |

| 4-Benzoylpyridine Isonicotinyl Hydrazone Monohydrate | Slow Evaporation | Ethanol | Room Temperature | Triclinic | P-1 | nih.gov |

The quality of the resulting crystals depends on several factors, including the purity of the compound, the choice of solvent, the rate of evaporation, and the ambient temperature. Careful control of these parameters is essential for obtaining crystals suitable for single-crystal X-ray diffraction studies.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Structural Analysis of 4-Benzoylpyridine (B1666322) Hydrazones

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of 4-Benzoylpyridine hydrazones. granthaalayahpublication.org These methods probe the vibrational modes of a molecule, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of 4-Benzoylpyridine hydrazones reveals characteristic absorption bands that are instrumental in confirming their synthesis and identifying key functional groups. The spectra are typically recorded in the solid state, often using KBr pellets. nih.govnih.gov

A prominent feature in the FT-IR spectra of these compounds is the N-H stretching vibration, which typically appears in the region of 3275–3354 cm⁻¹. nih.gov The C=N (azomethine) stretching vibration is another key diagnostic peak, observed in the range of 1594–1610 cm⁻¹. nih.gov The position of this band can be influenced by coordination to a metal center. nih.gov The C=O stretching vibration from the benzoyl moiety is also readily identified, typically appearing between 1650 and 1686 cm⁻¹. nih.govrsc.org

The in-plane deformation mode of the pyridine (B92270) ring, found between 614 and 628 cm⁻¹, is sensitive to the coordination of the heteroaromatic nitrogen. nih.gov A shift in this band upon complexation provides evidence of the pyridine nitrogen's involvement in bonding. nih.gov Aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ region. granthaalayahpublication.org Furthermore, C-C stretching vibrations within the aromatic rings give rise to bands of variable intensity at approximately 1625–1590, 1590–1575, 1525–1470, and 1465–1430 cm⁻¹. granthaalayahpublication.org

Table 1: Characteristic FT-IR Frequencies for 4-Benzoylpyridine Hydrazone Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3275 - 3354 | nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | granthaalayahpublication.org |

| C=O Stretch | 1650 - 1686 | nih.govrsc.org |

| C=N Stretch (Azomethine) | 1594 - 1610 | nih.gov |

| C-C Stretch (Aromatic) | 1430 - 1625 | granthaalayahpublication.org |

| Pyridine Ring In-plane Deformation | 614 - 628 | nih.gov |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 4-Benzoylpyridine hydrazones, Raman spectra can help in analyzing the conformational changes, such as E/Z isomerization. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to support the assignment of experimental Raman bands. nih.govresearchgate.net The analysis of Raman spectra has shown good agreement with theoretical predictions, especially for the Z-isomer, indicating a higher selectivity in its vibrational modes. researchgate.net The study of alkyne-functionalized hydrazones has demonstrated the potential of Raman spectroscopy for high-resolution imaging, with tunable alkyne shifts of up to 34 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isomeric Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Benzoylpyridine hydrazones in solution. rsc.orgresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity, conformation, and the presence of isomers. rsc.orgrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectra of 4-Benzoylpyridine hydrazones, typically recorded in solvents like DMSO-d₆ or CDCl₃, are crucial for identifying the different types of protons within the molecule. rsc.orgrsc.orgchemicalbook.com The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org

The proton of the N-H group in hydrazones gives a characteristic signal that can be observed at varying chemical shifts, for instance, around δ 11.8-12.0 ppm in DMSO-d₆. ikm.org.my The proton attached to the azomethine carbon (CH=N) also has a distinct resonance. ikm.org.my Protons on the aromatic rings (benzoyl and pyridine moieties) typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. rsc.orgchemicalbook.com The specific splitting patterns (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) provide valuable information about the connectivity of adjacent protons. rsc.org For the parent 4-benzoylpyridine, the protons of the pyridine ring are observed at approximately δ 8.8 (d), and 7.6 (d) ppm, while the benzoyl protons resonate around δ 7.8 (d), 7.65 (t), and 7.5 (t) ppm. chemicalbook.com The presence of E and Z isomers can be identified by the appearance of distinct sets of signals in the ¹H NMR spectrum. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound Scaffolds

| Proton Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Pyridine H-2,6 | CDCl₃ | ~8.8 | d | chemicalbook.com |

| Pyridine H-3,5 | CDCl₃ | ~7.6 | d | chemicalbook.com |

| Benzoyl H-2',6' | CDCl₃ | ~7.8 | d | chemicalbook.com |

| Benzoyl H-3',5' | CDCl₃ | ~7.65 | t | chemicalbook.com |

| Benzoyl H-4' | CDCl₃ | ~7.5 | t | chemicalbook.com |

| N-H | DMSO-d₆ | ~11.8 - 12.0 | s | ikm.org.my |

| CH=N | DMSO-d₆ | ~8.8 | s | ikm.org.my |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of 4-Benzoylpyridine hydrazones. The chemical shifts are sensitive to the electronic environment of each carbon atom. rsc.orgrsc.org Carbonyl carbons (C=O) are typically the most deshielded, appearing in the range of 150-175 ppm, while carbons of C=N bonds also resonate in a similar region. organicchemistrydata.org

Table 3: Representative ¹³C NMR Chemical Shifts for this compound Scaffolds

| Carbon Type | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C=O (Carbonyl) | CDCl₃/DMSO-d₆ | 150 - 175 | organicchemistrydata.org |

| C=N (Azomethine) | CDCl₃/DMSO-d₆ | ~145 - 165 | rsc.org |

| Pyridine & Benzene Carbons | CDCl₃/DMSO-d₆ | 120 - 150 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways

UV-Vis spectroscopy is employed to study the electronic transitions within 4-Benzoylpyridine hydrazones and to understand their conjugation pathways. nih.govrsc.orguni-plovdiv.bg The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation in the molecule. nih.govikm.org.my

Typically, 4-Benzoylpyridine hydrazones exhibit two main absorption bands in their UV-Vis spectra. nih.govikm.org.my A band at a shorter wavelength, often below 300 nm, is generally attributed to π → π* transitions within the aromatic rings and the conjugated system. nih.gov A second band at a longer wavelength, which can extend into the visible region, is often assigned to n → π* transitions involving the lone pair of electrons on the nitrogen atoms of the hydrazone moiety. nih.govikm.org.my

The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the hydrazone framework. nih.gov For example, a BODIHY derivative of a this compound showed a maximum absorption at 429 nm in DMF. uwo.ca The photoisomerization between E and Z forms of these hydrazones can be monitored by UV-Vis spectroscopy, as the two isomers often have distinct absorption spectra. researchgate.net For instance, one study reported the conversion from the E to the Z form upon irradiation with light at 311 nm. researchgate.net

Table 4: Electronic Absorption Data for this compound Derivatives

| Compound Type | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 3-Cl Phenyl Hydrazone derivative | DMSO | 299 | π → π* | nih.gov |

| 3-Cl Phenyl Hydrazone derivative | DMSO | 392 | n → π* | nih.gov |

| BODIHY derivative | DMF | 429 | - | uwo.ca |

X-ray Diffraction Studies of this compound Single Crystals

X-ray diffraction techniques are fundamental in determining the precise atomic arrangement within a crystalline solid, offering unparalleled insight into the structural framework of this compound.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. For hydrazone derivatives, this technique has been instrumental in confirming their molecular structures. nih.gov For instance, the analysis of a 4-benzoylpyridine isonicotinyl hydrazone monohydrate crystal, grown by slow evaporation from ethanol (B145695), revealed that it crystallizes in the triclinic system with a P-1 space group. nih.gov The determined unit cell parameters were a = 8.9250(2) Å, b = 9.1540(2) Å, and c = 10.87500(10) Å, with a cell volume of 797.88(3) ų. nih.gov

Similarly, other hydrazone derivatives, such as those of 2-benzoylpyridine (B47108), have been successfully analyzed using SC-XRD, providing detailed structural information. nih.govdergipark.org.tr For example, a novel hydrazone, 4-(2-(furan-2-carbonyl)hydrazono(phenyl)methyl)-pyridin-1-ium ethylsulphate hydrate (B1144303) (FHPE), was found to belong to the triclinic system with a centrosymmetric space group P1. researchgate.netresearchgate.net The crystallographic data for various hydrazone compounds, including those derived from 2-benzoylpyridine, have been deposited in the Cambridge Crystallographic Data Centre (CCDC). scielo.br

The data obtained from SC-XRD not only confirms the connectivity of atoms but also provides precise bond lengths and angles, which are crucial for understanding the molecule's conformation and intermolecular interactions. mdpi.com For example, in a study of N-(4-bromobenzylidene)-N′-(2-pyridyl) hydrazine (B178648), SC-XRD analysis showed that the molecule crystallizes in the monoclinic system with a P21/c space group. tandfonline.com

Interactive Table: Crystallographic Data for Hydrazone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| 4-Benzoylpyridine isonicotinyl hydrazone monohydrate nih.gov | Triclinic | P-1 | 8.9250(2) | 9.1540(2) | 10.8750(10) | --- | --- | --- | 797.88(3) |

| N(4)-para-tolyl-2-benzoylpyridine thiosemicarbazone (HL3) scielo.br | Triclinic | P1 | 9.509(3) | 9.807(4) | 11.564(4) | 100.76(2) | 105.99(2) | 114.59(2) | --- |

| N-(4-bromobenzylidene)-N′-(2-pyridyl) hydrazine tandfonline.com | Monoclinic | P21/c | 5.611(5) | 19.566(5) | 10.715(5) | --- | 98.766(5) | --- | 1162.60(12) |

| 4-(2-(furan-2-carbonyl)hydrazono(phenyl)methyl)-pyridin-1-ium ethylsulphate hydrate (FHPE) researchgate.netresearchgate.net | Triclinic | P1 | --- | --- | --- | --- | --- | --- | --- |

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline properties of a bulk sample. fzu.cz It is particularly useful for confirming the phase purity of a synthesized compound and for studying polymorphism. researchgate.net For 4-benzoylpyridine isonicotinyl hydrazone monohydrate, the PXRD pattern was found to closely resemble the simulated pattern derived from the single crystal XRD data, confirming the bulk crystalline nature of the sample. nih.gov

PXRD studies have also been employed to substantiate the good crystallinity of other hydrazone derivatives, such as FHPE. researchgate.netresearchgate.net The technique is a powerful tool for quality control and for ensuring the reproducibility of crystalline materials. Modern PXRD instruments offer high throughput and sensitivity, making them indispensable for the characterization of new materials. dectris.com

Mass Spectrometry in Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. nih.gov It is a crucial tool for confirming the identity of synthesized this compound and its derivatives. The mass spectrum of a compound reveals its molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide clues about its structure. msu.edu

For 4-benzoylpyridine isonicotinyl hydrazone monohydrate, mass spectrometry was used to confirm its structure and molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can be analyzed to deduce the structure of the molecule. researchgate.netlibretexts.org The presence of specific functional groups, such as the hydrazone linkage, can lead to characteristic fragmentation patterns that aid in structural elucidation. nih.govacs.org In the case of metal complexes of hydrazones, electrospray ionization mass spectrometry (ESI-MS) has been used to identify the formation of mononuclear complexes. sci-hub.st

Scanning Electron Microscopy (SEM) for Morphological Analysis of Crystalline Forms

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology of a material at high magnification. nih.govnih.gov For crystalline compounds like this compound, SEM provides valuable information about the size, shape, and surface features of the crystals.

SEM studies of 4-benzoylpyridine isonicotinyl hydrazone monohydrate crystals have been conducted to reveal their surface morphology. nih.gov This analysis can help in understanding the crystal growth process and in identifying any surface defects. SEM has also been used to study the surface morphology of other hydrazone derivatives and their metal complexes, providing insights into how complexation can alter the surface features of the ligand. researchgate.netrsc.org For example, SEM analysis of mild steel surfaces treated with a hydrazone-based corrosion inhibitor showed the formation of a protective film. wu.ac.th The technique is also valuable in characterizing the morphology of polymer-supported hydrazone complexes. rsc.org

Theoretical and Computational Investigations of 4 Benzoylpyridine Hydrazone Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and molecular properties of hydrazone derivatives. ysu.am Methods like B3LYP are commonly used as they offer a good balance between computational cost and accuracy for medium to large-sized molecules. ysu.ammdpi.com Theoretical calculations using DFT can predict various molecular properties, including optimized geometry, dipole moment, and hyperpolarizability. nih.govtandfonline.com

The structural framework of hydrazones is characterized by the presence of an azomethine group (>C=N-NH-), which allows for the existence of different geometric isomers and conformers. mdpi.com DFT calculations are instrumental in determining the most stable conformations of 4-Benzoylpyridine (B1666322) hydrazone systems.

E/Z Isomerism: Hydrazones can exist as E and Z isomers due to the restricted rotation around the C=N double bond. bohrium.com Computational studies on similar hydrazide-hydrazone derivatives have shown that the E conformer is generally the most stable structure. nih.gov For some indole-hydrazone derivatives, DFT calculations established the order of stability as Esyn > Eanti > Zsyn > Zanti, with the Esyn conformer being the most thermodynamically stable form in the gas phase. mdpi.com

Rotamers: In addition to E/Z isomerism, rotation around single bonds, such as the bond connecting the pyridine (B92270) ring, can give rise to different rotamers. bohrium.com Analysis of benzoylpyridine-based hydrazones has revealed the presence of distinct rotamers around the pyridine ring with varying energies. bohrium.com The optimized molecular structure is achieved when the molecule reaches a local minimum on the potential energy surface. researchgate.netresearchgate.net For benzophenone (B1666685) hydrazone, the dihedral angle between its two benzene rings was calculated to be 74.4° at the B3LYP/6-311+G** level. ysu.am

The table below presents selected optimized geometric parameters for a hydrazone derivative, illustrating typical bond lengths and angles determined through DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N | 1.28 - 1.30 |

| N-N | 1.35 - 1.38 |

| C-N (amide) | 1.37 - 1.40 |

| C=O | 1.23 - 1.25 |

| C-C=N | 118 - 121 |

| C-N-N | 116 - 119 |

| C=N-N | 117 - 120 |

| (Note: Data is representative of typical hydrazone structures as analyzed by DFT methods like B3LYP/6-31G(d,p). nih.gov) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxibiology.com

HOMO-LUMO Gap: A smaller HOMO-LUMO gap implies higher chemical reactivity, lower kinetic stability, and greater polarizability. mdpi.com For pyridine-based hydrazone ligands, DFT calculations have shown that the HOMO is often localized on the hydrazone group and an associated aromatic ring (like thiophene or pyrrole), while the LUMO is concentrated on the pyridine ring and the hydrazone moiety. mdpi.com

Electronic Transitions: The energy gap is also related to the electronic absorption characteristics of the molecule. The transition of an electron from the HOMO to the LUMO corresponds to the lowest energy electronic excitation. mdpi.com

The following table summarizes typical FMO energies and the energy gap for a representative hydrazone system.

| Orbital | Energy (eV) |

| HOMO | -6.2 to -5.8 |

| LUMO | -2.1 to -1.8 |

| Energy Gap (ΔE) | 4.1 to 4.0 |

| (Note: Values are representative and can vary based on the specific derivative and computational method, such as B3LYP/6-311G+(d,p). mdpi.com) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.netmdpi.com The MEP map illustrates the electron-rich and electron-deficient regions of a molecule. mdpi.compreprints.org

Reactive Sites: In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are often located around electronegative atoms like oxygen and nitrogen. mdpi.commdpi.com Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack, commonly found around hydrogen atoms. researchgate.net

Hydrogen Bonding: The MEP surface also provides insights into potential hydrogen bonding interactions. mdpi.com For pyridine-based hydrazones, the negative potential is often concentrated on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic interactions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge transfer and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgwisc.edu The stabilization energy E(2) associated with these interactions quantifies the extent of electronic delocalization. mdpi.com

Hyperconjugative Interactions: A larger E(2) value signifies a more intense interaction between an electron donor and an electron acceptor, leading to greater stability and conjugation within the system. materialsciencejournal.org

Charge Delocalization: In hydrazone systems, significant delocalization often occurs from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals (π) of the conjugated system. For example, interactions like n(O) → π(C=N) and n(N) → π*(C=C) contribute to the stabilization of the molecule. mdpi.comresearchgate.net This intramolecular charge transfer is a key factor in the electronic properties of these compounds. materialsciencejournal.org

The table below lists significant donor-acceptor interactions and their stabilization energies for a representative hydrazone.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) | π(C=N) | ~25-30 |

| LP(N) | π(C=C) (Aromatic Ring) | ~20-28 |

| π(C=C) | π(C=N) | ~18-25 |

| π(C=N) | π(C=C) (Pyridine Ring) | ~15-22 |

| (Note: LP refers to a lone pair. Values are illustrative based on NBO analysis of similar conjugated systems. mdpi.commaterialsciencejournal.org) |

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are theoretical indices derived from the energies of frontier molecular orbitals (HOMO and LUMO) that help quantify the chemical reactivity and stability of a molecule. mdpi.comresearchgate.net These descriptors are calculated using Koopman's theorem and provide a quantitative basis for understanding the relationships between structure and reactivity. researchgate.net

The primary global reactivity descriptors include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability. mdpi.com

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons. mdpi.com

Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2. It represents the escaping tendency of electrons from an equilibrium system. mdpi.com

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com

| Descriptor | Formula | Typical Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.1 |

| Chemical Softness (S) | 1 / (2η) | 0.23 - 0.25 |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.9 - 4.1 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.1 to -3.9 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.8 - 4.2 |

| (Note: These values are derived from the representative FMO energies listed previously. mdpi.comresearchgate.net) |

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignments. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. bohrium.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method. ysu.am Key vibrational modes for hydrazones include the C=O stretching (typically around 1650-1700 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and N-H stretching vibrations. mdpi.comresearchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. mdpi.commdpi.com The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These transitions typically correspond to π→π* and n→π* excitations within the conjugated system of the hydrazone. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of functional and the inclusion of solvent effects. nih.govajchem-a.com

The table below shows a comparison of experimental and calculated vibrational frequencies for key functional groups in a hydrazone molecule.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3200 | ~3250 |

| C=O Stretch | ~1675 | ~1710 |

| C=N Stretch | ~1605 | ~1620 |

| N-N Stretch | ~1150 | ~1160 |

| (Note: Calculated frequencies are typically higher than experimental ones and are often scaled for better agreement. mdpi.comresearchgate.net) |

Simulation of Isomerization Mechanisms and Energy Barriers

Theoretical and computational studies have become indispensable in elucidating the dynamic behavior of hydrazone systems, including the E/Z isomerization around the C=N double bond. For benzoylpyridine hydrazones, computational models have been employed to determine the most likely pathways for thermal isomerization and to calculate the associated energy barriers.

Research focusing on a series of benzoylpyridine hydrazones has indicated that the mechanism of thermal isomerization is heavily influenced by the molecular structure. nih.govresearchgate.net Computational calculations of the transition state geometry, supported by findings of low activation entropy, suggest that the thermal E-to-Z isomerization predominantly occurs via an inversion mechanism . nih.govresearchgate.net This pathway involves a semi-linear transition state of the C=N-N moiety. It is favored over alternative mechanisms such as tautomerization followed by rotation, which has been identified in other pyridyl-hydrazone derivatives. nih.govresearchgate.net

The energy barriers associated with these isomerization processes are a key focus of computational simulations. While specific energy values for 4-benzoylpyridine hydrazone are not detailed in the available literature, studies on related hydrazone structures provide insight into the typical energy scales. For instance, investigations into different trifluoroacetylated diaryl hydrazones have reported activation energies (ΔG‡) for thermal back isomerization ranging from 22.0 to 28.8 Kcal/mol. researchgate.net These values underscore the significant energy required for the process to occur, explaining the relative stability of individual isomers at room temperature. The specific substituents on the aromatic rings and the solvent environment can further modulate these energy barriers. nih.govresearchgate.net

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing critical insights into the forces that govern molecular packing. scirp.orgresearchgate.net This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as dnorm, which identifies regions of close intermolecular contact. scirp.orgnih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions, while blue regions represent longer contacts. scirp.org

These analyses consistently show that the crystal packing is dominated by a combination of hydrogen bonds and van der Waals forces. The most significant contributions typically arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. For example, in a 2-acetyl pyridine derivative sulfonyl hydrazone complex, H···H contacts accounted for 47.4% of all interactions, followed by H···C/C···H (25.8%) and H···O/O···H (17.4%). researchgate.net Similarly, an analysis of a pyridazinone derivative revealed that H···H interactions contributed 56.6%, H···C/C···H 22.6%, and O···H/H···O 10.0%. nih.gov These findings highlight the crucial role of hydrogen-mediated contacts in stabilizing the supramolecular architecture of these crystalline solids.

Table 1: Percentage Contributions of Intermolecular Contacts in Related Heterocyclic Compounds from Hirshfeld Surface Analysis

| Interaction Type | 2-acetyl pyridine derivative sulfonyl hydrazone complex researchgate.net | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one nih.gov | (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid nih.gov |

| H···H | 47.4% | 56.6% | 46.0% |

| C···H/H···C | 25.8% | 22.6% | 21.1% |

| O···H/H···O | 17.4% | 10.0% | 20.6% |

| N···C/C···N | - | 3.5% | - |

| S···H/H···S | - | - | 9.0% |

Coordination Chemistry of 4 Benzoylpyridine Hydrazone Metal Complexes

Synthesis and Characterization of Metal Complexes with 4-Benzoylpyridine (B1666322) Hydrazone Ligands

The synthesis of metal complexes with 4-benzoylpyridine hydrazone ligands typically involves the reaction of a suitable metal salt with the pre-synthesized hydrazone ligand in an appropriate solvent. bendola.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex. bendola.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups like C=N (azomethine) and C=O (carbonyl) upon complexation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. bendola.com

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in deducing the oxidation state and spin state of the metal ion. dntb.gov.ua

Design Principles for Chelating Ligands and Their Metal Affinities

The design of chelating ligands like this compound is guided by several principles aimed at achieving high affinity and selectivity for specific metal ions. These ligands are typically synthesized through the condensation reaction of a ketone or aldehyde with a hydrazide. mtct.ac.in The resulting hydrazone structure contains multiple potential donor atoms, such as the pyridine (B92270) nitrogen, the azomethine nitrogen, and the carbonyl oxygen, which can coordinate to a metal center. mtct.ac.inresearchgate.net

The affinity of these ligands for metal ions is influenced by factors such as:

The nature of the donor atoms: The "hard and soft acids and bases" (HSAB) principle can be a useful guide. Hard metal ions tend to prefer hard donor atoms (like oxygen), while soft metal ions prefer soft donor atoms (like nitrogen and sulfur).

Chelate ring size: The formation of stable five- or six-membered chelate rings upon coordination enhances the stability of the complex (the chelate effect).

Steric factors: Bulky substituents on the ligand can influence the coordination geometry and the stability of the resulting complex.

Electronic effects: Electron-donating or electron-withdrawing groups on the aromatic rings of the ligand can modulate the electron density on the donor atoms, thereby affecting their coordination strength. researchgate.net

Hydrazones can exhibit keto-enol tautomerism, which plays a crucial role in their coordination chemistry. In the keto form, the ligand is neutral, while in the enol form, it can be deprotonated to act as an anionic ligand. researchgate.net This ability to exist in different forms allows for greater versatility in coordination. mtct.ac.in

Formation of Mononuclear, Dinuclear, and Multinuclear Complexes

The versatility of this compound and its derivatives as ligands allows for the formation of a wide array of metal complexes with varying nuclearities. The final structure of the complex—be it mononuclear, dinuclear, or multinuclear—is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, the reaction conditions (such as pH and solvent), and the specific substituents on the hydrazone ligand. mtct.ac.in

Mononuclear Complexes: In many instances, this compound acts as a tridentate or bidentate ligand, coordinating to a single metal center to form a mononuclear complex. For example, complexes with the general formula [M(L)2] or [M(L)Xn] (where L is the hydrazone ligand and X is an anion) are common. researchgate.netjyu.fi Studies have reported the synthesis of mononuclear Co(II), Ni(II), and Cu(II) complexes. frontiersin.orgfrontiersin.org

Dinuclear and Multinuclear Complexes: The bridging capability of the hydrazone ligand, often through the enolic oxygen atom or the azomethine nitrogen, can lead to the formation of dinuclear or polynuclear complexes. mdpi.com For instance, a chlorine-bridged dinuclear Cu(II) complex of a 2-benzoylpyridine (B47108) hydrazone derivative has been reported. frontiersin.orgfrontiersin.org The use of specific reaction conditions and ancillary ligands can also promote the assembly of higher nuclearity structures, such as tetranuclear copper(II) and nickel(II) clusters. mdpi.com

The following table summarizes examples of metal complexes with different nuclearities formed with hydrazone ligands.

| Metal Ion | Ligand | Nuclearity | Reference |

| Co(II), Ni(II) | 2-benzoylpyridine-4-methoxybenzoyl hydrazine (B178648) | Mononuclear | frontiersin.orgfrontiersin.org |

| Cu(II) | 2-benzoylpyridine-4-methoxybenzoyl hydrazine | Dinuclear (Cl-bridged) | frontiersin.orgfrontiersin.org |

| Cu(II) | N′-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide | Tetranuclear | mdpi.com |

| Ni(II) | N′-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide | Tetranuclear | mdpi.com |

| Co(III) | N′-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide | Dinuclear | mdpi.com |

| Mn(II) | (E)-N′-(1-(2-aminophenyl) ethylidene)-2-oxo-2-(phenylamino) acetohydrazide | Binuclear | researchgate.net |

| Cu(II) | (E)-N′-(1-(2-aminophenyl) ethylidene)-2-oxo-2-(phenylamino) acetohydrazide | Binuclear | researchgate.net |

| Ni(II) | (E)-N′-(1-(2-aminophenyl) ethylidene)-2-oxo-2-(phenylamino) acetohydrazide | Mononuclear | researchgate.net |

Ligand Binding Modes and Coordination Geometries

This compound and its analogues exhibit remarkable versatility in their coordination to metal ions, adopting various binding modes which in turn lead to a range of coordination geometries. dntb.gov.uamdpi.com The specific mode of coordination is often dictated by the reaction conditions and the nature of the metal ion.

N,N-Donor Coordination

In this mode, the hydrazone ligand coordinates to the metal center through two nitrogen atoms. Typically, these are the pyridine nitrogen and one of the nitrogen atoms of the hydrazone moiety (the azomethine nitrogen). niscpr.res.in This bidentate N,N-coordination leads to the formation of a five-membered chelate ring, which is thermodynamically stable. Several complexes of Ni(II), Co(II), Cu(II), Zn(II), and Hg(II) with 2-benzoylpyridine phenylhydrazone have been reported to exhibit this coordination mode. niscpr.res.in

N,O-Donor Coordination

Alternatively, the hydrazone ligand can coordinate in a bidentate fashion through a nitrogen atom (typically the azomethine nitrogen) and the carbonyl oxygen atom. This N,O-donor coordination is also a common binding mode. bendola.comresearchgate.netdntb.gov.uamdpi.com The ability of the hydrazone to undergo keto-enol tautomerism is particularly relevant here. Coordination can occur with the ligand in its neutral keto form or its deprotonated enolate form. When the ligand coordinates in its enolate form, it acts as a monoanionic N,O-donor ligand. researchgate.net

Versatility of Coordination Modes in this compound Complexes

One of the most fascinating aspects of this compound chemistry is the ligand's ability to act as a multidentate chelator, often exhibiting tridentate coordination. dntb.gov.ua This typically involves the pyridine nitrogen, the azomethine nitrogen, and the enolic oxygen, forming a stable N,N,O-coordination sphere around the metal ion. researchgate.net This tridentate chelation results in the formation of two fused five-membered chelate rings, further enhancing the stability of the complex.

Furthermore, these ligands can act as bridging units, linking two or more metal centers to form polynuclear complexes. For example, the enolic oxygen can bridge two metal ions. mdpi.com The flexibility of the hydrazone backbone allows it to adopt different conformations to accommodate the geometric preferences of various metal ions, resulting in coordination geometries such as octahedral, square planar, and square pyramidal. researchgate.netmdpi.com For instance, a study on cobalt(III) complexes with a related picolinoyl hydrazone ligand revealed a distorted octahedral geometry with the ligand acting as a tridentate chelator. mdpi.com

Spectroscopic Analysis of Metal-Hydrazone Complexes

Spectroscopic techniques are indispensable for characterizing this compound metal complexes. Methods such as infrared, nuclear magnetic resonance, and UV-Vis spectroscopy, alongside X-ray crystallography, provide a comprehensive understanding of the ligand's coordination behavior and the resulting complex's structural and electronic features.

Infrared (IR) spectroscopy is a powerful tool for determining the donor atoms of a ligand involved in coordination with a metal ion. The formation of a coordinate bond alters the electron distribution within the ligand, leading to discernible shifts in the vibrational frequencies of its functional groups. For this compound and its derivatives, the most informative regions of the IR spectrum are those corresponding to the C=O (carbonyl), C=N (azomethine), and N-H vibrations.

Upon complexation, the azomethine ν(C=N) stretching frequency, typically observed around 1600-1623 cm⁻¹ in the free ligand, commonly shifts to a lower wavenumber. acs.orgresearchgate.netresearchgate.net This shift is a strong indicator that the nitrogen atom of the azomethine group is participating in the coordination to the metal center. researchgate.netmtct.ac.in Similarly, the ν(C=O) stretching vibration, found in the 1650-1698 cm⁻¹ range for the free hydrazone, also tends to shift to a lower frequency in the spectra of the complexes. researchgate.netacs.orgnih.gov This indicates the involvement of the carbonyl oxygen atom in chelation.

The behavior of the ν(N-H) band provides insight into the ligand's tautomeric form upon complexation. In many cases, the ν(N-H) band, present in the free ligand's spectrum, disappears entirely in the spectrum of the complex. researchgate.netresearchgate.net This disappearance, often accompanied by the appearance of a new band for ν(C-O) of an enolate group, suggests that the ligand has undergone deprotonation and coordinates to the metal in its enolic tautomeric form. researchgate.net Conversely, the persistence of the N-H band suggests coordination occurs in the neutral keto form. acs.org Additionally, the ν(N-N) band often shifts to a higher frequency upon complexation, which further corroborates the coordination through the azomethine nitrogen. researchgate.netmtct.ac.in

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(C=N) | ~1600-1623 acs.orgresearchgate.net | Shifts to lower frequency (e.g., 1597-1600) acs.orgresearchgate.net | Coordination of azomethine nitrogen. |

| ν(C=O) | ~1650-1698 researchgate.netresearchgate.netacs.org | Shifts to lower frequency (e.g., 1660-1678) acs.orgnih.gov | Coordination of carbonyl oxygen. |

| ν(N-H) | ~3200-3375 researchgate.netresearchgate.net | Disappears or shifts researchgate.netnih.gov | Deprotonation and coordination in enol form. |

| ν(N-N) | ~985 acs.org | Shifts to higher frequency researchgate.netmtct.ac.in | Coordination of azomethine nitrogen. |

This table presents typical ranges and shifts observed in the IR spectra of this compound and its derivatives upon metal complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of diamagnetic metal-hydrazone complexes in solution. The coordination of the ligand to a metal center causes significant changes in the chemical shifts (δ) of nuclei located near the binding sites.

In the ¹H NMR spectra of free this compound derivatives, signals are often duplicated, indicating the presence of both E and Z configurational isomers in solution. acs.orgnih.gov Upon complexation, the spectra typically simplify, showing only a single set of signals, which suggests the stabilization of one specific isomer, usually the E configuration. acs.orgnih.gov

The most notable change is often observed for the N-H proton signal. In the free ligand, this proton resonates at a downfield chemical shift (e.g., δ 10.0-14.7 ppm). acs.orgnih.gov This signal is significantly shifted upon coordination or disappears completely if deprotonation occurs. scirp.org Protons on the pyridine ring and the benzoyl group also experience shifts, confirming the involvement of the pyridine nitrogen and carbonyl oxygen in coordination. acs.orgnih.govbendola.com In ¹³C NMR spectra, the carbon atoms of the C=N and C=O groups (e.g., C7 and C8) show substantial shifts upon coordination, providing further evidence for the participation of these groups in complex formation. acs.orgnih.gov

| Nucleus | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Inference |

| N-H Proton | 10.0 - 14.7 (often duplicated for E/Z isomers) acs.orgnih.gov | Shifts to ~11.1-11.4 or disappears acs.orgnih.gov | Coordination and stabilization of a single isomer; potential deprotonation. |

| Pyridine Protons | Varies | Significant shifts observed nih.gov | Coordination of pyridine nitrogen. |

| C=N Carbon | Varies | Substantial shift acs.orgnih.gov | Coordination of azomethine nitrogen. |

| C=O Carbon | Varies | Substantial shift acs.orgnih.gov | Coordination of carbonyl oxygen. |

This table summarizes characteristic NMR chemical shift alterations for this compound derivatives upon forming diamagnetic metal complexes.

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound complexes. The spectra provide valuable information on the electronic structure, ligand-field strength, and geometry of the complexes. numberanalytics.com The absorption bands observed in the UV-Vis spectra can be categorized into two main types: intra-ligand transitions and transitions involving the metal d-orbitals.

The spectrum of the free hydrazone ligand typically displays intense absorption bands in the ultraviolet region (around 260-390 nm). nih.govnih.gov These bands are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the C=N chromophore of the ligand molecule. nih.gov Upon coordination to a metal ion, the positions and intensities of these intra-ligand bands are often shifted, which is indicative of the electronic interaction between the ligand and the metal center. acs.org

For complexes with transition metals, new, typically weaker, absorption bands often appear in the visible region of the spectrum. scialert.net These bands are not present in the spectrum of the free ligand and are assigned to d-d electronic transitions, which involve the promotion of an electron between the d-orbitals of the metal ion that have been split by the ligand field. numberanalytics.comumb.edu The energy and number of these d-d transitions are dependent on the specific metal ion, its oxidation state, and the geometry of the complex. In some cases, intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands can also be observed. numberanalytics.com

| Complex/Ligand | λ_max (nm) | Assignment | Reference |

| Free Hydrazone Ligand | ~358 | Intra-ligand (π → π, n → π) | acs.org |

| Ni(II) Complex | 295, 358, 423 | Intra-ligand & d-d transitions | acs.org |

| Cu(II) Complex | 357, 410, 428 | Intra-ligand & d-d transitions | acs.org |

This table shows representative UV-Vis absorption maxima for a hydrazone ligand and its transition metal complexes, illustrating the appearance of new bands upon coordination.

These structural analyses consistently show that this compound and its analogues act as tridentate ligands, coordinating to the metal center through the nitrogen atom of the pyridine ring, the nitrogen atom of the azomethine group, and the oxygen atom of the carbonyl group (or the deprotonated enolic oxygen). acs.orgtandfonline.com This N,N,O-tridentate chelation forms stable five- and six-membered chelate rings with the metal ion.

The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Geometries such as distorted octahedral, square pyramidal, and trigonal bipyramidal have been observed. researchgate.netiosrjournals.orgtandfonline.com For instance, in a [MCl₂(κ³-N,N,O-dpkaah)] complex, the hydrazone ligand occupies three coordination sites, with two chloride ions completing the coordination sphere. tandfonline.com X-ray data provides unambiguous evidence of the coordination mode that is often inferred from spectroscopic data.

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Ag(H2BzPh)NO₃] | Ag(I) | Distorted | Ag-N(pyridine), Ag-N(azomethine), Ag-O(carbonyl) | acs.org |

| [Ni₂(L)₂(Py)₂(EtOH)] | Ni(II) | Distorted Octahedral | Ni-N, Ni-O | acs.org |

| [MCl₂(κ³-N,N,O-dpkaah)] | Zn, Cd, Hg | Square Pyramidal / Trigonal Bipyramidal | M-N(pyridine), M-N(azomethine), M-O(carbonyl) | tandfonline.com |

This table summarizes crystallographic findings for representative metal complexes of this compound derivatives.

Theoretical Studies on Metal-Ligand Bonding and Electronic Properties of Complexes

Computational methods, particularly Density Functional Theory (DFT), have become essential for complementing experimental data and providing deeper insights into the bonding, electronic structure, and stability of metal complexes. bg.ac.rs

DFT calculations are widely used to optimize the molecular geometries of this compound complexes. nih.govresearchgate.net By starting with a proposed structure, the calculation minimizes the energy of the system to find the most stable three-dimensional arrangement of atoms. The resulting optimized geometries, including bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

These calculations are also crucial for comparing the relative stabilities of different possible isomers or conformations of a complex. researchgate.net For example, DFT can determine the energy difference between various geometric isomers (e.g., meridional vs. facial for an octahedral complex) or between complexes formed with the keto and enol tautomers of the hydrazone ligand. rsc.org The structure with the lowest calculated total energy is predicted to be the most stable. nih.gov Furthermore, theoretical calculations can predict spectroscopic properties, such as vibrational frequencies and electronic transitions (using Time-Dependent DFT or TD-DFT), which can then be compared with experimental IR and UV-Vis spectra to aid in their assignment and interpretation. nih.govresearchgate.net

Analysis of Metal-Ligand Bond Orders

The strength and nature of the coordination bonds between the metal center and the this compound ligand are fundamental to understanding the stability and reactivity of the resulting complexes. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for quantifying these interactions through bond order analysis.

A notable study on silver(I) complexes with 2-benzoylpyridine-derived hydrazones provides a clear example of how the coordination environment influences metal-ligand bond strength. acs.orgnih.gov In these complexes, the hydrazone ligand coordinates to the silver ion along with a nitrate (B79036) anion. Theoretical calculations of the Mayer bond orders, a measure of the covalent bond strength, were performed for these complexes both with and without the nitrate ligand to simulate its potential dissociation in solution. acs.orgnih.govamazonaws.com

The results, as summarized in the table below, indicate that the bond orders for the Ag-N (pyridine), Ag-N (imine), and Ag-O (carbonyl) interactions are significantly lower in the presence of the coordinated nitrate ion. amazonaws.com This suggests that the nitrate ligand weakens the bonds between the silver ion and the hydrazone ligand. acs.orgnih.gov Upon dissociation of the nitrate, the bond orders between the silver and the hydrazone donor atoms increase, indicating a strengthening of these coordination bonds. acs.orgnih.govamazonaws.com This phenomenon highlights the competitive nature of ligand coordination and its direct impact on the stability of the primary metal-ligand interactions.

Calculated Mayer Bond Orders for a Silver(I) Complex with 2-Benzoylpyridine-p-chlorobenzoylhydrazone

| Bond | Bond Order (with NO₃⁻) | Bond Order (without NO₃⁻) |

| Ag-N(pyridine) | 0.176 | 0.252 |

| Ag-N(imine) | 0.264 | 0.369 |

| Ag-O(carbonyl) | 0.103 | 0.180 |

Data sourced from the supporting information of a study on silver(I) complexes. amazonaws.com

This analysis underscores the importance of considering the entire coordination sphere when evaluating the strength of metal-ligand bonds in this compound complexes. The presence of co-ligands can modulate the electronic properties and, consequently, the stability of the complex.

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical properties of this compound metal complexes are of significant interest as they provide insights into the electronic communication between the metal center and the ligand, as well as the potential for these complexes to participate in redox-driven processes. Cyclic voltammetry is a key technique used to probe the redox behavior of these compounds.

Studies on various transition metal complexes of this compound and its derivatives have revealed rich and varied electrochemical behavior. For instance, copper(II) complexes of functionalized hydrazones, including those derived from 2-benzoylpyridine, have been shown to undergo quasi-reversible, one-electron reduction processes corresponding to the Cu(II)/Cu(I) redox couple. The quasi-reversible nature, often characterized by peak separations greater than the theoretical 59 mV for a reversible one-electron process, suggests a degree of structural rearrangement of the coordination sphere upon electron transfer.

The redox potentials of these complexes are influenced by several factors, including the nature of the metal ion, the substituents on the hydrazone ligand, and the solvent system employed. For example, in a series of divalent metal complexes with di-2-pyridyl ketone isonicotinoyl hydrazone and di-2-pyridyl ketone benzoyl hydrazone, the metal-centered redox processes (M(III)/M(II) for Mn, Fe, Co, Ni and M(II)/M(I) for Cu) were observed in non-aqueous media like DMF. acs.org The specific potentials for these redox events are characteristic of the metal and its coordination environment.

The table below presents representative electrochemical data for a copper(II) complex of 2-benzoylpyridinebenzoylhydrazone, illustrating the typical redox behavior observed for this class of compounds.

Electrochemical Data for a Copper(II) Complex of 2-Benzoylpyridinebenzoylhydrazone

| Complex | Epc (V) | Epa (V) | ΔEp (mV) | E₁/₂ (V) |

| [Cu(BPBH)₂] | -0.52 | -0.42 | 100 | -0.47 |

Data obtained in DMF solution vs. Ag/AgCl reference electrode. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation, E₁/₂ = half-wave potential.

Furthermore, the ligand itself can exhibit redox activity, often at more negative potentials, corresponding to the reduction of the imine bond or the aromatic pyridine ring. acs.org The interplay between metal-centered and ligand-centered redox processes is a key feature of these complexes and is crucial for their potential applications in areas such as catalysis and materials science. The ability to tune the redox potentials through modification of the ligand structure or the metal center makes this compound complexes a versatile platform for the design of new functional materials.

Advanced Applications and Functional Materials Design

Catalytic Applications of 4-Benzoylpyridine (B1666322) Hydrazone and its Metal Complexes

Hydrazones derived from 4-benzoylpyridine, and their corresponding metal complexes, have emerged as versatile ligands and catalysts in the field of coordination chemistry. jocpr.com Their unique structural features, including multiple coordination sites and the ability to form stable metal complexes, make them suitable for a range of catalytic applications. jocpr.com These compounds can act as bidentate, tridentate, or tetradentate ligands, coordinating with metal ions through oxygen and nitrogen atoms to create environments conducive to catalysis. jocpr.com

Metal complexes of benzoylpyridine hydrazones have demonstrated significant efficacy in catalyzing key organic reactions. A notable application is in oxidation reactions. For instance, oxidovanadium(IV) and dioxidovanadium(V) complexes incorporating hydrazone ligands derived from 2-benzoylpyridine (B47108) have been successfully employed as catalysts for the oxidation of isoeugenol (B1672232) using aqueous hydrogen peroxide (H₂O₂) as the oxidant. nih.gov

In the realm of coupling reactions, these complexes also show considerable promise. Zinc(II) complexes with tridentate hydrazone-based ligands have been tested as potential catalysts for the ketone-amine-alkyne (KA²) coupling reaction. mdpi.com Furthermore, palladium-catalyzed coupling reactions are a central method for preparing N-aryl benzophenone (B1666685) hydrazones, highlighting the role of similar structural motifs in C-N bond formation. organic-chemistry.orgsioc-journal.cn These reactions provide an efficient pathway to synthesize aryl hydrazines from aryl chlorides and aryl boronic acids via a benzophenone hydrazone intermediate. sioc-journal.cn

The catalytic applications of benzoylpyridine hydrazone complexes have been explored in both homogeneous and heterogeneous systems. nih.govmdpi.com Homogeneous catalysis, where the catalyst and reactants are in the same phase, is common for many metal-hydrazone complexes in solution. mdpi.com However, a significant challenge in homogeneous catalysis is the often difficult and costly recovery of the catalyst post-reaction. mdpi.com

To address this, research has focused on developing heterogeneous catalysts. chemistryworld.com A successful approach involves grafting or immobilizing the active catalytic complexes onto solid supports. For example, polymer-supported dioxidovanadium(V) complexes of 2-benzoylpyridine hydrazones have been developed by reacting the complexes with imidazolomethylpolystyrene. nih.gov These polymer-grafted catalysts exhibit several advantages over their homogeneous (neat) counterparts, including higher conversion rates in the oxidation of isoeugenol and the ability to be easily recovered and recycled. nih.gov This recyclability makes the catalytic process more economical and environmentally friendly. nih.govmdpi.com

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For the vanadium-catalyzed oxidation of isoeugenol, studies have been conducted to elucidate the reaction pathway. nih.gov It is proposed that intermediate peroxido species are involved in the catalytic cycle. nih.gov These reactive intermediates were generated from solutions of the parent vanadium complexes and studied using UV-Vis and ⁵¹V NMR spectroscopy to confirm their role in the oxidation process. nih.gov

In homogeneous catalysis involving metal ions, two primary mechanisms are generally considered. mdpi.com The first involves the formation of free radicals through the decomposition of an oxidant (like ozone or H₂O₂) by the metal ion. The second pathway involves the formation of a complex between the catalyst and the organic substrate, which is subsequently oxidized. mdpi.com For heterogeneous systems, the mechanism typically involves the adsorption of both the oxidant and the organic molecule onto the active sites on the catalyst's surface, where the reaction then takes place. mdpi.com

Molecular Switches and Photochromic Systems Based on Benzoylpyridine Hydrazones

Benzoylpyridine hydrazones are a significant class of photochromic compounds, capable of undergoing reversible structural changes upon exposure to external stimuli, making them ideal candidates for molecular switches. researchgate.netcofc.edu This photoswitching behavior is primarily based on the E/Z isomerization around the C=N double bond. irispublishers.com These molecules can exhibit both P-type (photochemically reversible) and T-type (thermally reversible) photochromism, depending on the specific substituents on the benzoyl ring. rsc.orgnih.gov

The transition between the E and Z isomers of benzoylpyridine hydrazones can be controlled by various external triggers.

Light: Irradiation with UV or visible light is the most common stimulus for inducing E/Z isomerization. nih.gov For example, upon irradiation with UV light (e.g., 365 nm), the E isomer can be converted to the Z isomer. acs.orgrsc.org This process is often accompanied by a noticeable change in the UV-Vis absorption spectrum. researchgate.net The reverse reaction can be triggered either thermally or by irradiation at a different wavelength. acs.org

pH: The isomerization process can also be pH-dependent. The protonation of the pyridine (B92270) nitrogen can trigger the E→Z-H⁺ reaction. irispublishers.com This allows for the development of hydrazone-based switches that operate within specific pH ranges, which is particularly useful for applications such as pH sensing or imaging. nih.gov By introducing different electron-donating or electron-withdrawing groups, the pKa of the hydrazone can be tuned, thereby controlling the pH at which switching occurs. nih.gov

Metalation: The coordination of metal ions can influence the switching behavior of benzoylpyridine hydrazones. researchgate.net This process, known as coordination-coupled deprotonation, can be used to control the conformational and configurational state of the molecule. irispublishers.com The presence of metal ions like Mg²⁺ can significantly alter the E/Z interconversion process. nih.gov

The isomerization pathway is influenced by intramolecular hydrogen bonding. irispublishers.com The stabilization of the Z-isomer through an intramolecular hydrogen bond is a key factor in achieving controllable isomerization. nih.gov Theoretical calculations and experimental data suggest that the thermal isomerization mechanism for benzoylpyridine hydrazones proceeds via an inversion mechanism, rather than a tautomerization-rotation pathway. rsc.orgnih.gov

The efficiency and practicality of molecular switches depend on their kinetic and thermodynamic properties. For benzoylpyridine hydrazones, these parameters have been systematically investigated. acs.org The thermal stability of the metastable isomer is a crucial factor; some rationally designed pyridine hydrazones exhibit thermal stabilities with half-lives estimated to be over 200 years. acs.org

The rate of thermal Z-to-E isomerization can be dramatically influenced by the solvent and additives. In a highly polar solvent like DMSO, intermolecular hydrogen bonding plays an important role in the thermal kinetics. rsc.orgnih.gov Furthermore, the addition of a base, such as triethylamine (B128534), can significantly accelerate the rate of thermal isomerization, reducing the half-life from days to seconds. rsc.orgnih.gov This provides a method for creating fast-acting T-type photochromic compounds. nih.gov

Studies have provided quantitative data on the energetics of the isomerization process. The activation energy (Ea) and enthalpy of activation (ΔH‡) for the thermal reversion of a benzoylpyridine hydrazone in DMSO have been determined, as shown in the table below. researchgate.net These values are influenced by the solvent's ability to assist the process through hydrogen bonding. researchgate.net A low activation entropy for these compounds favors an inversion mechanism for thermal isomerization. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 24.54 ± 0.23 kcal mol⁻¹ |

| Activation Energy (Ea) | 25.19 ± 0.33 kcal mol⁻¹ |

Design Principles for Tunable Photochromic Benzoylpyridine Hydrazone Derivatives

The photochromic behavior of benzoylpyridine hydrazones, which allows for the reversible transformation between two isomers with distinct absorption spectra upon light irradiation, is a key feature for their use in molecular switches and smart materials. The ability to tune this behavior is governed by several design principles rooted in the molecular structure.

The core of their photoswitching capability lies in the E/Z isomerization around the C=N double bond. researchgate.net The substitution pattern on the benzoyl ring plays a critical role in defining the type of photochromism observed. Derivatives can exhibit both P-type (photochemically reversible) and T-type (thermally reversible) photochromic behavior depending on the nature of the substituent. researchgate.netnih.gov For instance, the introduction of a nitro group can lead to association behavior during thermal E-to-Z isomerization in polar solvents, highlighting the significant role of intermolecular hydrogen bonding in the switching kinetics. nih.gov

Key design principles for tuning photochromism include:

Intramolecular Hydrogen Bonding: The presence of a pyridyl substituent enables the formation of intramolecular hydrogen bonds, which can be used to control the E/Z photoisomerization equilibria. researchgate.net

Substituent Effects: The electronic nature of substituents on the benzoyl moiety influences the energy landscape of the isomers and the kinetics of their interconversion.

Solvent Polarity: The polarity of the solvent can significantly impact the rate of thermal isomerization. For example, the addition of triethylamine in polar solvents can dramatically accelerate the thermal Z-isomer isomerization from days to seconds. nih.gov

Nonlinear Optical (NLO) Properties of 4-Benzoylpyridine Hydrazone Compounds

Hydrazone derivatives, including those based on 4-benzoylpyridine, are recognized for their significant nonlinear optical (NLO) properties, which are crucial for applications in optical switching and signal processing. researchgate.net These properties arise from the molecule's response to a strong electromagnetic field, leading to a nonlinear relationship between the induced polarization and the electric field strength.

Theoretical and Experimental Studies on Molecular Hyperpolarizability

The NLO response of a molecule is quantified by its hyperpolarizability. The first-order molecular hyperpolarizability (β) is of particular interest for second-order NLO effects. Both theoretical and experimental studies have been conducted to evaluate this property in hydrazone compounds.

Theoretical calculations, often employing Density Functional Theory (DFT) and Hartree-Fock methods, are used to predict the optimized geometry, dipole moment, and first-order molecular hyperpolarizability. dntb.gov.uanih.gov For instance, a study on 4-benzoylpyridine isonicotinyl hydrazone monohydrate reported a large first-order molecular hyperpolarizability (β) of approximately ~70 times that of a reference material. dntb.gov.ua Another study on novel hydrazone derivatives investigated their NLO properties using the Z-scan technique, determining the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order susceptibility (χ⁽³⁾). researchgate.net

Experimental techniques like the Electric-Field-Induced Second-Harmonic generation (EFISHG) are used to measure the NLO response. nih.gov Studies on various hydrazone-based push-pull chromophores have reported significant µβ values (where µ is the dipole moment), indicating a strong NLO response. nih.gov

| Compound/Derivative Class | Theoretical Method | Calculated First Hyperpolarizability (β₀) | Experimental NLO Measurement | Ref. |

| 4-Benzoylpyridine Isonicotinyl Hydrazone Monohydrate | DFT | ~70x urea | - | dntb.gov.ua |

| Pyrrole Hydrazones | - | 48.83 – 63.89 × 10⁻³⁰ esu | - | nih.gov |

| Fused-Triazine Derivatives | B3LYP/6-311G** | 15 – 24 times urea | - | nih.gov |

| Hydrazone-Substituted NLOphores | DFT CAM-B3LYP/6-31G++(d,p) | - | µβ values from 520 to 5300 × 10⁻⁴⁸ esu | nih.gov |

Structure-Property Relationships for Enhanced NLO Activity

The magnitude of the NLO response in this compound compounds is intrinsically linked to their molecular structure. Enhancing NLO activity often involves strategic molecular design based on established structure-property relationships.

A key strategy is the creation of a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. researchgate.net This configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is a major contributor to large hyperpolarizability values. The hydrazone linkage (–C=N–NH–) can act as part of this conjugated bridge.

Key structural factors for enhancing NLO activity include:

Donor-Acceptor Strength: Increasing the strength of the electron-donating and electron-withdrawing groups generally leads to a larger β value. nih.gov

π-Conjugation Length: Extending the length of the conjugated system that connects the donor and acceptor groups can enhance the ICT and thus the NLO response.

Molecular Planarity: A more planar molecular structure can improve π-electron delocalization, leading to enhanced NLO properties.

Solvent Effects: The polarity of the solvent can influence the NLO properties, with β values often increasing with solvent polarity. nih.gov

Supramolecular Assemblies and Self-Assembled Systems

The ability of this compound derivatives to form ordered, large-scale structures through spontaneous self-assembly is a cornerstone of their application in materials science. This process is driven by specific and directional non-covalent interactions.

Non-Covalent Interactions Driving Supramolecular Structures

Supramolecular chemistry is defined by the chemistry of non-covalent interactions. mdpi.com In this compound systems, a variety of these interactions work in concert to direct the assembly of molecules into well-defined architectures.

Hydrogen Bonding: The N-H and C=O groups of the hydrazone moiety are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental in forming chains, sheets, and more complex 3D networks in the solid state. researchgate.net Intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds are crucial for the stabilization of crystal structures. mdpi.com

π-π Stacking: The aromatic pyridine and benzoyl rings can engage in π-π stacking interactions, where the overlapping π-orbitals of adjacent rings create an attractive force that contributes to the stability of the assembly.

van der Waals Forces: These non-specific attractive forces, although weaker than hydrogen bonds, are collectively significant in densely packed molecular crystals. nih.gov

Halogen Bonding: In derivatives containing halogen substituents, halogen bonds (e.g., C-X···N or C-X···O, where X is a halogen) can act as a directional tool to control the supramolecular assembly.

The interplay of these interactions dictates the final crystal packing and morphology of the material. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.com

Dynamic Covalent Chemistry in Hydrazone Supramolecular Polymers

Beyond non-covalent interactions, the hydrazone functional group offers access to the realm of dynamic covalent chemistry (DCC). The formation of the C=N imine bond in hydrazones is reversible, particularly under acidic conditions. skku.eduacs.orgresearchgate.net This reversibility allows for the construction of dynamic covalent polymers, or "dynamers," which combine the robustness of covalent bonds with the adaptability of supramolecular systems. nih.gov

In these systems, the hydrazone linkage acts as a reversible connection, allowing the polymer chains to exchange components and reconfigure their structure in response to external stimuli (e.g., pH change or the introduction of a new chemical component). skku.eduacs.org This dynamic nature enables the creation of materials with unique properties, such as self-healing capabilities and stimuli-responsive behavior. For example, hydrazone-pyridinium conjugates have been shown to self-assemble into one-dimensional nanowires, and this assembly process can be controlled both by dynamic covalent exchange (transimination) and by pH adjustments. skku.eduacs.orgresearchgate.net This dual control mechanism, combining dynamic covalent and non-covalent (supramolecular) chemistry, provides a powerful pathway to developing sophisticated, multi-responsive smart materials. skku.eduacs.org

Self-Assembly of Hydrazone Conjugates into Ordered Architectures

The hydrazone functional group is a versatile component in supramolecular chemistry, largely due to the ease of its formation and its specific geometric and hydrogen-bonding characteristics. The C=N-N framework's ability to engage in hydrogen bonding is a key driver in the self-assembly of hydrazone conjugates into well-defined, ordered architectures.